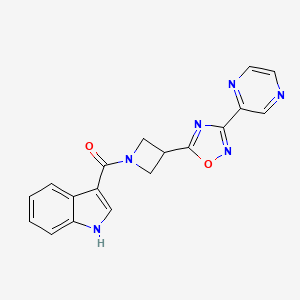

(1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N6O2 and its molecular weight is 346.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (1H-indol-3-yl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, with the CAS number 1325687-94-2, is a synthetic derivative that has garnered interest due to its potential biological activities. The structural complexity of this compound suggests a multifaceted interaction with biological systems, particularly in the realms of anti-cancer and neuropsychiatric applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N6O2, with a molecular weight of 346.3 g/mol. The compound features an indole moiety, a pyrazine ring, and an oxadiazole unit, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1325687-94-2 |

| Molecular Formula | C18H14N6O2 |

| Molecular Weight | 346.3 g/mol |

Biological Activity Overview

Recent studies have explored the biological activities associated with compounds containing indole and oxadiazole structures. These activities include:

- Anti-Cancer Activity : Compounds similar to this compound have demonstrated significant anti-cancer properties. For example, research indicates that pyrazinoindole derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuropsychiatric Effects : Indole derivatives have been reported to possess psychoactive properties, influencing neurotransmitter systems and potentially serving as therapeutic agents for neurodegenerative disorders .

- Antimicrobial Activity : The presence of the pyrazine ring in the structure suggests potential antimicrobial properties. Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating that this class of compounds might be useful in treating infectious diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of related compounds:

Study on Pyrazinoindoles

A comprehensive review highlighted the synthesis and biological activities of pyrazino[1,2-a]indoles. It was found that these compounds exhibited neuropsychiatric effects and anti-cancer properties through various mechanisms including inhibition of specific enzymes .

Oxadiazole Derivatives

Research focused on oxadiazole derivatives has shown their ability to protect cells from oxidative stress. For instance, derivatives synthesized from indole demonstrated protective effects against oxidative damage in cellular models .

Table: Biological Activity Summary

化学反応の分析

Key Structural Features and Reactivity

The molecule contains:

- 1H-Indol-3-yl group : Aromatic heterocycle often synthesized via Fischer indole synthesis or coupling reactions .

- Azetidin-1-yl (β-lactam) ring : Typically formed via Staudinger cycloaddition or dehydrohalogenation of chloroacetyl intermediates .

- 1,2,4-Oxadiazol-5-yl group : Synthesized through cyclization of amidoximes or nitrile oxides .

- Pyrazin-2-yl substituent : Introduced via nucleophilic substitution or cross-coupling reactions .

Formation of the Oxadiazole-Azetidine Core

- Cyclization of chloroacetyl intermediates : Base-catalyzed dehydrohalogenation of N-chloroacetyl derivatives (e.g., 2-N-chloroacetylarylaminomethyl-4(3H)-quinazolinone) in DMF with K2CO3 yields azetidin-2-ones .

- Oxadiazole synthesis : Reaction of nitriles with hydroxylamine under acidic conditions forms 1,2,4-oxadiazoles. For example, 3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl groups are constructed via cyclization of pyrazine-2-carbonitrile derivatives .

Indole and Pyrazine Incorporation

- Indole coupling : Sonogashira or Suzuki-Miyaura coupling links the indol-3-yl group to the azetidine scaffold. For example, 2-chloromethylquinazolin-4(3H)-one reacts with aryl amines to form indole-containing intermediates .

- Pyrazine functionalization : Pyrazin-2-yl groups are introduced via nucleophilic aromatic substitution (e.g., displacement of chlorine in 4-chloropyrimidines) under microwave irradiation with DIPEA .

Final Assembly

- Methanone bridge formation : Acylation of the azetidine nitrogen with indole-3-carbonyl chloride or acid anhydrides completes the methanone linkage .

- Deprotection steps : Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) are cleaved with TFA to yield free amines or hydroxyls .

Reaction Optimization

- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) for pyrazine substitutions .

- Catalytic systems : Pd(PPh3)2Cl2/CuI for Sonogashira couplings , and K2CO3 in DMF for cyclizations .

- Purification : Recrystallization from CH2Cl2/MeOH (5:1) or column chromatography ensures high yields (70–90%) .

Functional Derivatives and Modifications

- Azetidine ring expansion : Bis-quinazolinonyl-β-lactams are synthesized via double cyclization of dichloroacetyl derivatives .

- Oxadiazole bioisosteres : Replacement of oxadiazole with 1,3,4-thiadiazole or triazole alters pharmacokinetic properties .

- Alkynyl side chains : Terminal alkynes (introduced via Sonogashira coupling) enable click chemistry for further derivatization .

Challenges and Considerations

- Stereochemical control : Chiral azetidine centers require asymmetric synthesis or resolution .

- Oxadiazole stability : Hydrolytic degradation under acidic/basic conditions necessitates protective strategies .

- Solubility : Polar groups (e.g., pyrazine) enhance aqueous solubility but may reduce membrane permeability .

This synthesis leverages modular approaches, integrating heterocyclic chemistry and cross-coupling strategies. Future work may explore catalytic asymmetric methods and in vivo efficacy studies.

特性

IUPAC Name |

1H-indol-3-yl-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-18(13-7-21-14-4-2-1-3-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-8-19-5-6-20-15/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDUGFJMJHQARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。